Methyl 2-(N-ethylmethanesulfonamido)benzoate
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Overview
Description
Methyl 2-(N-ethylmethanesulfonamido)benzoate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the amino group is substituted with an ethylmethanesulfonamido group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-(N-ethylmethanesulfonamido)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 2-aminobenzoate.
Sulfonation: The amino group of methyl 2-aminobenzoate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form methyl 2-(methanesulfonamido)benzoate.
Alkylation: The resulting product is then alkylated with ethyl iodide to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(N-ethylmethanesulfonamido)benzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Methyl 2-(N-ethylmethanesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 2-(N-methylmethanesulfonamido)benzoate: This compound has a similar structure but with a methyl group instead of an ethyl group on the sulfonamide nitrogen.
Methyl 2-(N-ethylsulfonamido)benzoate: This compound lacks the methanesulfonyl group, making it less polar and potentially less reactive.
Methyl 2-(N-ethylamino)benzoate: This compound lacks the sulfonamide group, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[ethyl(methylsulfonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-8-6-5-7-9(10)11(13)16-2/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLROIUFAUJYHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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